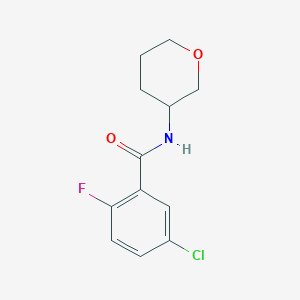
5-Chloro-2-fluoro-N-(tetrahydro-2h-pyran-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with chloro and fluoro groups, as well as a tetrahydro-2H-pyran-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-fluorobenzoic acid and tetrahydro-2H-pyran-3-amine.
Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with tetrahydro-2H-pyran-3-amine to form the desired benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and pyran moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
Substitution: Products include derivatives with different substituents on the benzene ring.
Oxidation: Products may include oxidized forms of the amide or pyran moieties.
Reduction: Reduced forms of the amide or pyran moieties.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the benzene ring can enhance binding affinity to certain enzymes or receptors. The tetrahydro-2H-pyran-3-yl moiety may contribute to the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact molecular pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluoro-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure with a tetrahydro-2-furanylmethyl group instead of tetrahydro-2H-pyran-3-yl.
5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-2-yl)benzamide: Similar structure with a tetrahydro-2H-pyran-2-yl group instead of tetrahydro-2H-pyran-3-yl.
Uniqueness
The unique combination of chloro, fluoro, and tetrahydro-2H-pyran-3-yl substituents in 5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H13ClFNO2 |
|---|---|
Molecular Weight |
257.69 g/mol |
IUPAC Name |
5-chloro-2-fluoro-N-(oxan-3-yl)benzamide |
InChI |
InChI=1S/C12H13ClFNO2/c13-8-3-4-11(14)10(6-8)12(16)15-9-2-1-5-17-7-9/h3-4,6,9H,1-2,5,7H2,(H,15,16) |
InChI Key |
FPNIEUKKALVILU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)NC(=O)C2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906142.png)
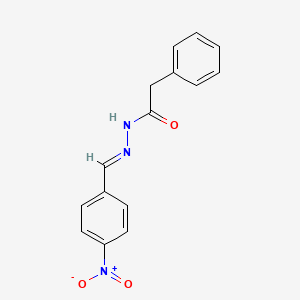
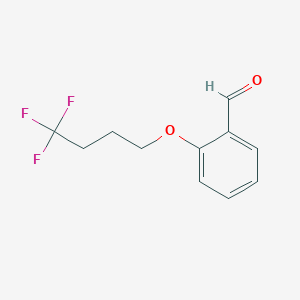
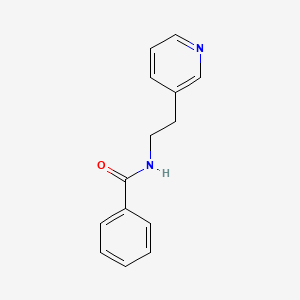
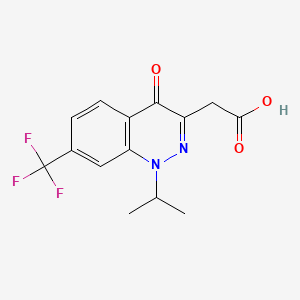


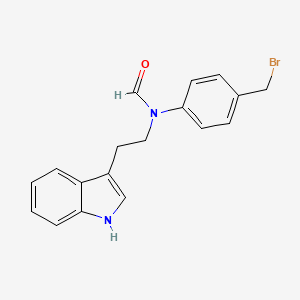
![Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B14906205.png)

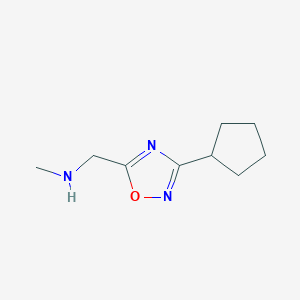
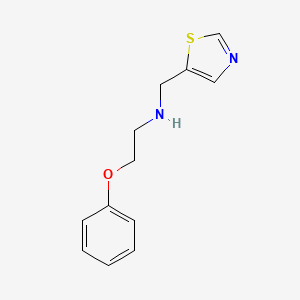
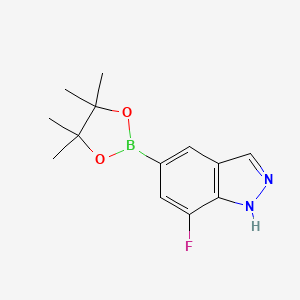
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)
